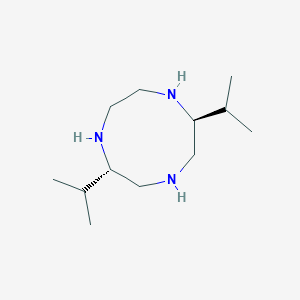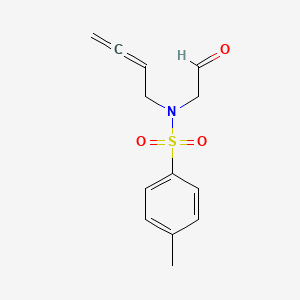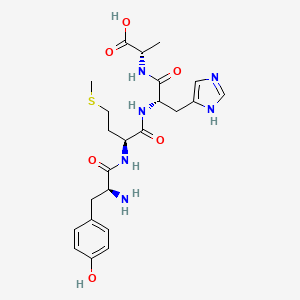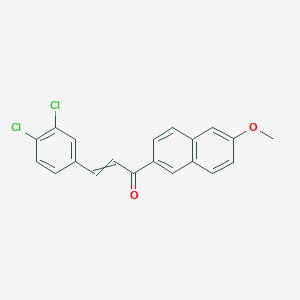
2-(Chloromethyl)oxolane;chromium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)oxolane;chromium is a compound that combines the properties of 2-(Chloromethyl)oxolane and chromiumIt is a colorless to light yellow liquid used as an intermediate in organic synthesis . Chromium, on the other hand, is a transition metal known for its various oxidation states and its use in industrial applications such as electroplating and the production of stainless steel .
Vorbereitungsmethoden
The preparation of 2-(Chloromethyl)oxolane typically involves the reaction of tetrahydrofurfuryl alcohol with thionyl chloride in the presence of pyridine. The reaction is carried out under controlled temperature conditions to prevent excessive exothermic reactions. The product is then purified through distillation . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the quality and purity of the final product .
Analyse Chemischer Reaktionen
2-(Chloromethyl)oxolane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction Reactions: Reduction of 2-(Chloromethyl)oxolane can lead to the formation of tetrahydrofuran derivatives.
Common reagents used in these reactions include sodium hydroxide, potassium tert-butoxide, and lithium aluminum hydride. The major products formed depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)oxolane;chromium has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)oxolane involves its ability to undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. This reactivity is due to the electron-withdrawing effect of the chlorine atom, which makes the carbon atom more susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Vergleich Mit ähnlichen Verbindungen
2-(Chloromethyl)oxolane is similar to other chloromethyl-substituted compounds such as chloromethyl oxirane and chloromethyl tetrahydrofuran. its unique structure and reactivity make it distinct in terms of its applications and chemical behavior. Similar compounds include:
Chloromethyl oxirane: Known for its use in epoxy resin production.
Chloromethyl tetrahydrofuran: Used as an intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
189812-57-5 |
|---|---|
Molekularformel |
C5H9ClCrO |
Molekulargewicht |
172.57 g/mol |
IUPAC-Name |
2-(chloromethyl)oxolane;chromium |
InChI |
InChI=1S/C5H9ClO.Cr/c6-4-5-2-1-3-7-5;/h5H,1-4H2; |
InChI-Schlüssel |
SOYFIGSZGIDWDJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1)CCl.[Cr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Bis[2-(2-methoxyethoxy)phenyl]phosphoryl-2-(2-methoxyethoxy)benzene;hydrate](/img/structure/B14251684.png)
![1-[2-(Ethenyloxy)ethoxy]dodecane](/img/structure/B14251695.png)


![3-[(1-Propoxypropan-2-YL)oxy]propan-1-OL](/img/structure/B14251732.png)
![(4E)-N-(Propan-2-yl)-4-[(propan-2-yl)imino]pent-2-en-2-amine](/img/structure/B14251738.png)







![2-Hydroxy-4-[(octylcarbamoyl)amino]benzoic acid](/img/structure/B14251775.png)
